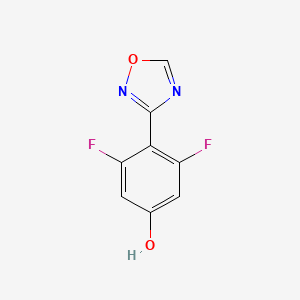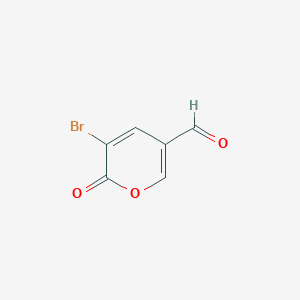
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one typically involves the halogenation of 1-methylpyridin-4(1H)-one. The process can be carried out using bromine and chlorine sources under controlled conditions. One common method involves the following steps:
Halogenation: 1-methylpyridin-4(1H)-one is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorine source, such as thionyl chloride, to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Dehalogenated pyridinones or reduced piperidine derivatives.
Applications De Recherche Scientifique
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
2-Chloro-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and applications.
4-Hydroxy-3-bromopyridine: Lacks the chlorine atom and methyl group, leading to different chemical properties.
Uniqueness
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile and makes the compound valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H5BrClNO |
|---|---|
Poids moléculaire |
222.47 g/mol |
Nom IUPAC |
3-bromo-2-chloro-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 |
Clé InChI |
LXTPEYFMFQSCST-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C(=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


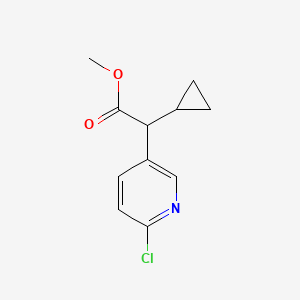
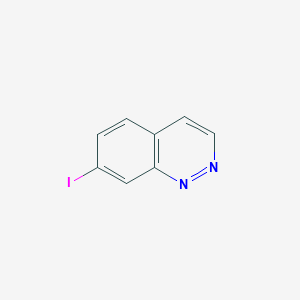

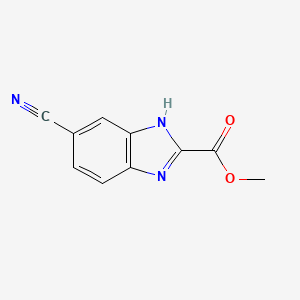
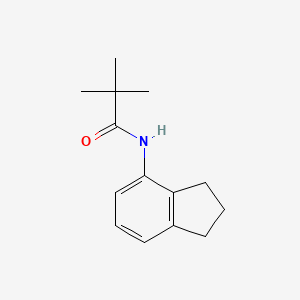

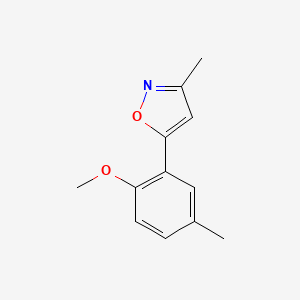
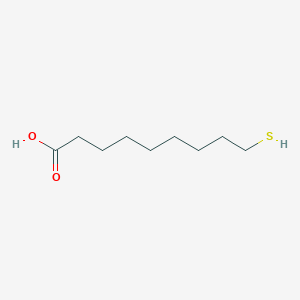
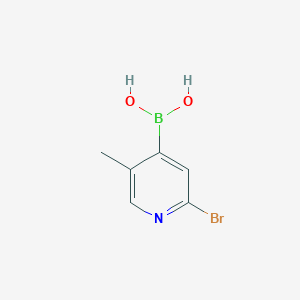

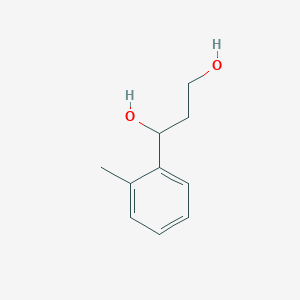
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
